2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-(1H-pyrazol-1-yl)benzoate 2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-(1H-pyrazol-1-yl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16788280
InChI: InChI=1S/C20H19N3O3/c1-14-4-7-17(12-15(14)2)22-19(24)13-26-20(25)16-5-8-18(9-6-16)23-11-3-10-21-23/h3-12H,13H2,1-2H3,(H,22,24)
SMILES:
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol

2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-(1H-pyrazol-1-yl)benzoate

CAS No.:

Cat. No.: VC16788280

Molecular Formula: C20H19N3O3

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-(1H-pyrazol-1-yl)benzoate -

Specification

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
IUPAC Name [2-(3,4-dimethylanilino)-2-oxoethyl] 4-pyrazol-1-ylbenzoate
Standard InChI InChI=1S/C20H19N3O3/c1-14-4-7-17(12-15(14)2)22-19(24)13-26-20(25)16-5-8-18(9-6-16)23-11-3-10-21-23/h3-12H,13H2,1-2H3,(H,22,24)
Standard InChI Key OMKUCFAFJIMHPI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)N3C=CC=N3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name delineates its structural components:

  • A benzoate ester backbone at the 4-position of the benzene ring.

  • A 1H-pyrazol-1-yl substituent attached to the benzoate moiety, introducing a heterocyclic aromatic ring with two adjacent nitrogen atoms.

  • An N-(3,4-dimethylphenyl)carbamoyl group linked via an oxoethyl spacer to the ester oxygen.

This arrangement creates a hybrid molecule with both polar (amide, ester) and hydrophobic (dimethylphenyl, pyrazole) regions, influencing its solubility, stability, and bioavailability. The pyrazole ring’s electron-rich nature may facilitate π-π stacking interactions with biological targets, while the dimethylphenyl group could enhance lipid membrane permeability .

Physicochemical Specifications

PropertyValueSource
CAS Number956964-02-6
Molecular FormulaC20H19N3O3\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{3}
Molecular Weight349.38 g/mol
Purity≥98%
Long-Term StorageCool, dry environment

The compound’s stability under recommended storage conditions suggests suitability for long-term experimental use, though exposure to light or humidity should be avoided to prevent degradation .

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the structure implies a multi-step process typical of aryl benzoate derivatives:

  • Esterification: Coupling of 4-(1H-pyrazol-1-yl)benzoic acid with a glycolic acid derivative.

  • Amidation: Reaction of the intermediate oxoethyl ester with 3,4-dimethylaniline to form the carbamoyl group.

Purification likely involves chromatography or crystallization to achieve the ≥98% purity specified in commercial samples .

Spectroscopic Characterization

Key analytical data would include:

  • NMR: Distinct signals for the pyrazole protons (~7.5–8.5 ppm), dimethylphenyl methyl groups (~2.2–2.5 ppm), and amide protons (~6.5–7.0 ppm).

  • HRMS: A molecular ion peak at m/z 349.1426 (calculated for C20H19N3O3\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{3}).

Biological Activities and Applications

Fluorescent Probes

As a Fluorescent Probe/Staining agent (Category 1227), the conjugated π-system of the pyrazole-benzoate core could emit fluorescence upon excitation, enabling applications in cellular imaging or biomolecular tracking .

Pharmaceutical Research

In Pharmaceutical Research (Category 2128), the compound’s dual functionality—combining a target-binding pyrazole moiety and a metabolically stable benzoate ester—makes it a scaffold for drug development, particularly for kinase inhibitors or GPCR modulators .

Pharmacological Research and Mechanistic Insights

Target Engagement

While specific targets are undisclosed, structural analogs suggest potential interactions with:

  • Enzymes: Inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterases due to pyrazole’s affinity for catalytic pockets.

  • Receptors: Antagonism of adenosine A2A or serotonin receptors via the dimethylphenyl carbamoyl group.

Comparative Efficacy

Feature2-((3,4-Dimethylphenyl)amino)-2-oxoethyl 4-(1H-pyrazol-1-yl)benzoatePyrazole Analogs
BioavailabilityEnhanced via lipophilic dimethylphenyl groupModerate
Target SelectivityHigh (structurally constrained binding)Variable
StabilityStable ester linkage resists hydrolysisOften labile

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